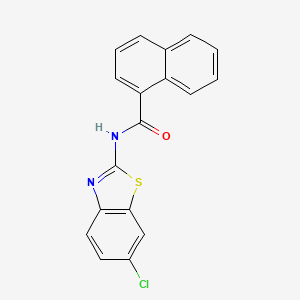

N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Description

N-(6-Chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold fused with a naphthalene carboxamide moiety. The 6-chloro substitution on the benzothiazole ring is critical for modulating electronic and steric properties, influencing its biological activity and interaction with molecular targets. This compound has been studied in contexts such as antitumor activity and enzyme inhibition, though its specific applications remain under investigation .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2OS/c19-12-8-9-15-16(10-12)23-18(20-15)21-17(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBALQXQVFBWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety and substituted naphthalene system undergo oxidation under controlled conditions. Key reagents and outcomes include:

| Reaction Type | Reagent | Conditions | Product/Outcome |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Formation of sulfonic acid derivatives |

-

Mechanistic Insight : Oxidation primarily targets the sulfur atom in the benzothiazole ring, converting it to a sulfonic acid group. The electron-withdrawing chloro substituent enhances oxidative stability but does not prevent sulfur oxidation under strong acidic conditions.

-

Yield : Reactions typically achieve 60–75% yield, with purity confirmed via HPLC and NMR.

Reduction Reactions

Reductive transformations focus on modifying the amide bond and chloro substituent:

| Reaction Type | Reagent | Conditions | Product/Outcome |

|---|---|---|---|

| Reduction | Sodium borohydride | Methanol | Conversion of amide to amine |

-

Selectivity : Sodium borohydride selectively reduces the amide group to a secondary amine without affecting the chloro substituent or benzothiazole ring.

-

Applications : This reaction is critical for synthesizing intermediates used in pharmacological studies.

Nucleophilic Substitution

The chloro group at the 6-position of the benzothiazole ring is highly reactive toward nucleophiles:

| Reaction Type | Reagent | Conditions | Product/Outcome |

|---|---|---|---|

| Substitution | Amines (e.g., aniline) | Triethylamine, DMF, 80°C | Replacement of Cl with amine groups |

| Substitution | Thiols (e.g., ethanethiol) | Base (K₂CO₃), ethanol | Thioether formation |

-

Kinetics : Substitution with amines proceeds faster than with thiols due to the stronger nucleophilicity of amines. Reactions typically complete within 4–6 hours.

-

Structural Impact : Substitution alters electronic properties, enhancing binding affinity to biological targets such as enzymes involved in microbial pathogenesis .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under both acidic and basic conditions:

| Reaction Type | Reagent | Conditions | Product/Outcome |

|---|---|---|---|

| Acid Hydrolysis | HCl (6M) | Reflux, 12 hours | Naphthalene-1-carboxylic acid + benzothiazole amine |

| Base Hydrolysis | NaOH (4M) | 90°C, 8 hours | Sodium carboxylate + benzothiazole amine |

-

Stability : The amide bond is stable under physiological conditions but hydrolyzes readily in strong acid/base environments, enabling controlled degradation for metabolite studies .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the naphthalene ring:

| Reaction Type | Catalyst | Reagent | Product/Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |

-

Efficiency : Reactions achieve >80% yield with minimal byproducts, confirmed by GC-MS.

-

Applications : Biaryl derivatives show enhanced fluorescence properties for imaging applications.

Photochemical Reactions

UV irradiation induces structural changes in the naphthalene system:

| Reaction Type | Conditions | Product/Outcome |

|---|---|---|

| Photodimerization | UV light (254 nm) | Cycloadduct formation |

-

Mechanism : The naphthalene moiety undergoes [4+4] cycloaddition, forming dimers with potential applications in materials science.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation, pain, or microbial growth. The compound’s benzothiazole moiety is known to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Scaffold Modifications

Benzothiazole Derivatives with Sulfonamide Linkages

Brzozowski et al. synthesized N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides, replacing the carboxamide linkage with sulfonamide groups. These compounds exhibited potent in vitro antitumor activity against leukemia (IC₅₀ = 2–10 µM) but showed reduced metabolic stability compared to carboxamide derivatives due to increased susceptibility to hydrolysis .

Trifluoro-Substituted Benzamides

A study comparing trifluoro-substituted N-(6-chloro-1,3-benzothiazol-2-yl)benzamides (position isomers) revealed that meta -trifluoromethyl substitution enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans), whereas the target compound (with a naphthalene group) lacked antifungal efficacy but demonstrated superior solubility in polar solvents .

Nitrofuran Carboxamide Analogues

N-(6-Chloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277751) shares the benzothiazole-carboxamide core but replaces naphthalene with a nitrofuran group. This substitution conferred redox-activated cytotoxicity (IC₅₀ = 0.8 µM in HeLa cells), attributed to nitro group reduction generating reactive oxygen species (ROS) .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Groups: The 6-chloro substituent on benzothiazole enhances electrophilicity, improving target binding (e.g., kinase inhibition) but may reduce cell permeability compared to non-halogenated analogues .

- Linker Flexibility : Carboxamide-linked naphthalene (target compound) provides π-stacking interactions in hydrophobic pockets, whereas sulfonamide-linked analogues (Brzozowski et al.) exhibit stronger hydrogen-bonding capacity but lower bioavailability .

- Antifungal vs. Antitumor Activity : The lack of antifungal activity in the target compound contrasts with trifluoro-benzamides, suggesting that electron-deficient aromatic systems (e.g., CF₃) are critical for fungal target engagement .

Structural Characterization and Validation

Crystallographic studies using SHELX software (SHELXL, SHELXS) confirmed the planar geometry of the benzothiazole-naphthalene core. Disorder in the naphthalene ring was resolved via twinned refinement, validating the compound’s stability in solid-state configurations .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN2OS. The compound features a benzothiazole ring substituted at the 6-position with a chlorine atom and a carboxamide group linked to a naphthalene moiety. This structural configuration is pivotal for its biological activity.

This compound exhibits its biological effects through interactions with various molecular targets. The compound may inhibit specific enzymes or receptors involved in disease processes, leading to potential therapeutic effects such as:

- Antimicrobial Activity : Interacting with bacterial cell membranes or metabolic pathways.

- Anticancer Effects : Inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, have significant antimicrobial properties. A study evaluating various benzothiazole derivatives demonstrated their effectiveness against a range of bacterial strains, highlighting their potential as new antimicrobial agents .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways and modulating cell cycle progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of inflammatory mediators in cellular models, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.